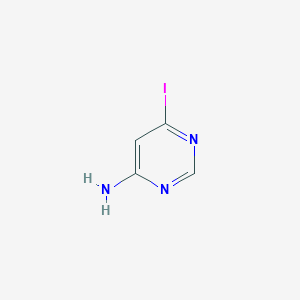

4-Amino-6-iodopyrimidine

Overview

Description

4-Amino-6-iodopyrimidine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 6-iodopyrimidin-4-amine, have been known to exhibit a range of pharmacological effects .

Mode of Action

This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Pyrimidines are known to play a crucial role in various biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of 6-iodopyrimidin-4-amine include:

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP inhibitors : No

- Log Kp (skin permeation) : -7.31 cm/s

- Lipophilicity (Log Po/w) : 1.44 (iLOGP), 0.48 (XLOGP3), 0.67 (WLOGP), 0.33 (MLOGP), 1.31 (SILICOS-IT), 0.85 (Consensus Log Po/w)

- Water Solubility : Soluble

These properties can significantly impact the bioavailability of the compound.

Result of Action

The effects would be determined by the compound’s interaction with its biological targets and the subsequent changes in cellular function .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 4-Amino-6-iodopyrimidine are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Biological Activity

4-Amino-6-iodopyrimidine is a heterocyclic organic compound with the molecular formula C₄H₄IN₃, belonging to the pyrimidine class. Its unique structure, characterized by an amino group at position 4 and an iodine atom at position 6, allows it to exhibit significant biological activities, particularly as a cytostatic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is known for its role in various biological systems. The presence of iodine enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄IN₃ |

| Molecular Weight | 202.00 g/mol |

| IUPAC Name | This compound |

| CAS Number | 53557-69-0 |

Research indicates that this compound may influence cellular functions by interacting with various enzymes and proteins, thereby affecting metabolic pathways and cellular metabolism. Despite the lack of extensive mechanistic studies specifically on this compound, it is hypothesized to share similar pathways with other pyrimidine derivatives that modulate cell signaling and gene expression.

Potential Interactions

The compound's interactions may include:

- Enzyme Inhibition : It may inhibit specific kinases or enzymes involved in cell proliferation.

- Cell Cycle Modulation : Similar compounds have shown the ability to induce cell cycle arrest, particularly at the G2/M phase.

Biological Activities

This compound has been investigated for its potential applications in oncology due to its cytostatic properties. The following table summarizes findings from various studies regarding its biological activity:

| Study/Source | Activity Observed | IC50 (µM) |

|---|---|---|

| Smolecule | Cytostatic effects in cancer cells | Not specified |

| Comparative Studies | Similar activity to other pyrimidines | Varies (3.37 - 11.08) |

Case Studies and Research Findings

Properties

IUPAC Name |

6-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJUQMCZHVKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482781 | |

| Record name | 4-Amino-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-69-0 | |

| Record name | 4-Amino-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.